molecular formula C5H8OS B055207 2-Acetylthietane CAS No. 119209-96-0

2-Acetylthietane

Cat. No. B055207
M. Wt: 116.18 g/mol
InChI Key: LHLNSXFHEGETML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylthietane is a heterocyclic compound that belongs to the thietane family. It is a colorless liquid with a pungent odor and has various applications in scientific research. The compound is synthesized through a series of chemical reactions and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Anticancer Potential

A study by Vaddula et al. (2016) highlights the synthesis and evaluation of 5-(2′-indolyl)thiazoles, revealing promising anticancer activities. This process involved the in situ formation of 5-acetylthiazole, showcasing its potential use in developing anticancer compounds (Vaddula, Tantak, Sadana, Gonzalez, & Kumar, 2016).

Conformational Studies

Ojinnaka et al. (1996) conducted a study on acetan, an anionic bacterial polysaccharide, which undergoes a conformational order-disorder transition in aqueous solution. This study suggests that acetylation, potentially relevant to compounds like 2-acetylthietane, does not prevent helix formation, thus impacting the material properties and applications of such compounds (Ojinnaka, Jay, Colquhoun, Brownsey, Morris, & Morris, 1996).

properties

CAS RN

119209-96-0

Product Name

2-Acetylthietane

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

1-(thietan-2-yl)ethanone

InChI

InChI=1S/C5H8OS/c1-4(6)5-2-3-7-5/h5H,2-3H2,1H3

InChI Key

LHLNSXFHEGETML-UHFFFAOYSA-N

SMILES

CC(=O)C1CCS1

Canonical SMILES

CC(=O)C1CCS1

synonyms

Ethanone, 1-(2-thietanyl)- (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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